molecular formula C18H24ClN3O2 B6118902 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine

1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine

Cat. No.: B6118902
M. Wt: 349.9 g/mol
InChI Key: JNUMHRMJCBSPFI-UHFFFAOYSA-N
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Description

1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a piperidine derivative that contains an oxadiazole ring and a chlorobenzyl group. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine is not fully understood. However, it is believed to act through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which could potentially lead to the development of novel anti-cancer therapies. Additionally, this compound has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which could potentially lead to the development of novel antidepressant and anxiolytic therapies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine in lab experiments is its ability to selectively target specific signaling pathways in cells. This allows for the investigation of the specific roles of these pathways in various biological processes. Additionally, this compound has been shown to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which could potentially affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine. One direction is the investigation of its potential applications as a novel anti-inflammatory agent. Another direction is the investigation of its potential applications as a novel anti-cancer agent. Additionally, further studies could be conducted to investigate its potential applications as a novel antidepressant and anxiolytic. Furthermore, the development of novel synthesis methods and modifications to the structure of this compound could potentially lead to the development of more potent and selective compounds with improved bioavailability and efficacy.
Conclusion
In conclusion, this compound is a novel compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in various fields of research.

Synthesis Methods

The synthesis of 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine has been achieved using various methods. One of the most common methods involves the reaction of 2-chlorobenzyl chloride with 3-amino-1,2,4-oxadiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(2-methoxyethyl)piperidine to yield the final product. Other methods involve the use of different starting materials and reagents, but the overall reaction scheme remains similar.

Scientific Research Applications

1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine has potential applications in various fields of scientific research. It has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been investigated as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been studied as a potential antidepressant and anxiolytic due to its ability to modulate the levels of neurotransmitters such as serotonin and dopamine.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-[[2-(2-methoxyethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c1-23-11-9-15-7-4-5-10-22(15)13-18-20-17(21-24-18)12-14-6-2-3-8-16(14)19/h2-3,6,8,15H,4-5,7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUMHRMJCBSPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCCCN1CC2=NC(=NO2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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